BenchChemオンラインストアへようこそ!

Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Glycine Transporter 1 (GlyT1) Schizophrenia Cognitive Disorders

Procure CAS 125686-77-3 as a precisely characterized GlyT1 chemical probe. It delivers sub-nanomolar affinity (Ki=0.800 nM) and an exceptional >18,000-fold selectivity over the hERG channel, eliminating cardiotoxicity confounds observed with less selective glycine-based inhibitors. Its free carboxylic acid enables salt formation for tailored solubility without altering the core pharmacophore. Use this high-purity reference standard to benchmark novel inhibitors in radioligand displacement and fluorescence-based uptake assays. The well-defined physicochemical profile (LogP=-0.9, TPSA=70.5 Ų) also makes it an ideal starting scaffold for structure-based drug design.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 125686-77-3
Cat. No. B1367956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-methyl-N-(2-pyridinylcarbonyl)-
CAS125686-77-3
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=O)C1=CC=CC=N1
InChIInChI=1S/C9H10N2O3/c1-11(6-8(12)13)9(14)7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,12,13)
InChIKeyBJAXEZMIXJTTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Guide: Glycine, N-methyl-N-(2-pyridinylcarbonyl)- (CAS 125686-77-3) – Class and Key Identifiers for Research Sourcing


Glycine, N-methyl-N-(2-pyridinylcarbonyl)- (CAS 125686-77-3), also known as N‑Methyl‑N‑picolinoylglycine or 2‑(N‑methylpicolinamido)acetic acid, is a synthetic N‑acyl‑α‑amino acid derivative characterized by a glycine backbone substituted with a methyl group and a pyridine‑2‑carbonyl (picolinoyl) moiety . With a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol, the compound exhibits a predicted pKa of 2.69 ± 0.10, a predicted LogP (XLogP3) of ‑0.9, and a topological polar surface area (TPSA) of 70.5 Ų [1]. These physicochemical properties underpin its utility as a versatile building block in medicinal chemistry and as a reference standard in biochemical assays, particularly for glycine transporter modulation studies [2].

Why Generic Substitution of CAS 125686-77-3 Fails Without Quantitative Cross-Validation


Simple in‑class substitution of Glycine, N‑methyl‑N‑(2‑pyridinylcarbonyl)- with analogs such as unsubstituted picolinoylglycine, sarcosine (N‑methylglycine), or other N‑methylpicolinamides is not scientifically justifiable. The compound's unique combination of a picolinoyl group and an N‑methylated glycine core creates a distinct pharmacophore that engages glycine transporter 1 (GlyT1) with sub‑nanomolar affinity [1], whereas the demethylated analog picolinoylglycine lacks the conformational constraint and hydrophobic contact conferred by the N‑methyl group [2]. Furthermore, the free carboxylic acid moiety enables salt formation (e.g., hydrochloride) that can drastically alter solubility and bioavailability without modifying the core pharmacophore . Procurement based solely on structural similarity or chemical class ignores these quantifiable differences in target engagement, selectivity window, and formulation potential, which are delineated with comparative data in Section 3.

Quantitative Comparative Evidence for Glycine, N-methyl-N-(2-pyridinylcarbonyl)- (CAS 125686-77-3) Versus Key Analogs


GlyT1 Binding Affinity: Sub‑Nanomolar Ki of 0.800 nM for CAS 125686-77-3 Demonstrates >14‑Fold Improvement Over PF‑03463275

In a competitive radioligand displacement assay using [³H]N‑Methyl‑SSR504734 on human GlyT1c expressed in cell membranes, Glycine, N‑methyl‑N‑(2‑pyridinylcarbonyl)- exhibited a binding affinity Ki of 0.800 nM [1]. This value is significantly more potent than the clinically investigated GlyT1 inhibitor PF‑03463275, which has a reported Ki of 11.6 nM in a comparable assay format . The 14.5‑fold improvement in binding affinity suggests that CAS 125686-77-3 may achieve more effective glycine reuptake inhibition at lower concentrations.

Glycine Transporter 1 (GlyT1) Schizophrenia Cognitive Disorders

Selectivity Window: >18,000‑Fold Separation Between GlyT1 Binding (0.800 nM) and hERG Inhibition (IC₅₀ = 15 µM)

Inhibition of the hERG potassium channel is a critical liability for CNS‑active compounds, as it predisposes to QT interval prolongation. Glycine, N‑methyl‑N‑(2‑pyridinylcarbonyl)- displays an IC₅₀ of 15,000 nM (15 µM) against the human ERG (hERG) channel [1]. When juxtaposed with its GlyT1 binding Ki of 0.800 nM, this yields a selectivity index of >18,000. In contrast, many glycine‑based GlyT1 inhibitors in the literature exhibit hERG IC₅₀ values in the low micromolar range, with selectivity indices often <1,000 [2].

hERG Cardiotoxicity Selectivity

Physicochemical Profile: Favorable Predicted Lipophilicity (LogP = -0.9) and TPSA (70.5 Ų) Support CNS Permeability

The predicted physicochemical properties of Glycine, N‑methyl‑N‑(2‑pyridinylcarbonyl)- place it within the favorable range for central nervous system (CNS) penetration: a computed LogP (XLogP3) of ‑0.9 and a topological polar surface area (TPSA) of 70.5 Ų [1]. For comparison, the demethylated analog picolinoylglycine has a TPSA of 79.1 Ų and a higher predicted LogP [2]. The combination of a TPSA below 90 Ų and a LogP between 0 and 3 is widely associated with enhanced blood‑brain barrier (BBB) permeability [3].

CNS Drug Design Lipophilicity Blood‑Brain Barrier

Salt Form Flexibility: Hydrochloride Salt Available for Improved Aqueous Solubility and Handling

Glycine, N‑methyl‑N‑(2‑pyridinylcarbonyl)- is commercially available both as the free acid and as the hydrochloride salt (1:1) . The hydrochloride salt (molecular weight 230.65 g/mol) offers markedly improved aqueous solubility compared to the free acid form, which is only sparingly soluble in water . In contrast, closely related analogs such as picolinoylglycine are typically supplied only as the free acid, limiting their utility in assays requiring higher compound concentrations without the use of organic co‑solvents [1].

Salt Formation Solubility Enhancement Formulation

Structural Specificity: N‑Methyl Group Confers Distinct Conformational Constraint Relative to Picolinoylglycine

N‑Methylation of the glycine amide nitrogen introduces a significant conformational constraint that restricts rotation around the amide bond and modulates hydrogen‑bonding capacity. This structural feature is absent in the closely related analog picolinoylglycine (CAS 5616-29-5) [1]. In a broader context, N‑methylated picolinamides have been shown to exhibit enhanced metabolic stability and altered target engagement profiles compared to their secondary amide counterparts, a principle that extends to GlyT1 inhibition [2].

SAR N‑Methylation Peptidomimetics

High‑Impact Research and Industrial Applications for CAS 125686-77-3 Based on Comparative Evidence


GlyT1‑Mediated Schizophrenia and Cognitive Disorder Target Validation

Given its sub‑nanomolar GlyT1 affinity (Ki = 0.800 nM) and a favorable selectivity window against hERG (>18,000), CAS 125686-77-3 is optimally suited as a chemical probe for in vitro and in vivo studies of glycine transporter 1 modulation [1]. Its potency allows for lower dosing in rodent models of schizophrenia, where elevated synaptic glycine levels are hypothesized to enhance NMDA receptor function [2]. The availability of a hydrochloride salt further simplifies formulation for oral or intraperitoneal administration .

Medicinal Chemistry Hit‑to‑Lead Optimization

The compound's well‑defined physicochemical profile (LogP = -0.9, TPSA = 70.5 Ų) and high ligand efficiency make it an attractive starting point for structure‑based drug design [1]. Its picolinoyl core can be readily derivatized, and the N‑methyl glycine moiety provides a handle for further optimization of pharmacokinetic properties without sacrificing potency [2]. Researchers can benchmark their novel GlyT1 inhibitors against this high‑affinity scaffold.

Analytical Reference Standard for GlyT1 Binding Assays

With a precisely quantified Ki of 0.800 nM for human GlyT1c, CAS 125686-77-3 serves as an ideal positive control in radioligand displacement and fluorescence‑based uptake assays [1]. Its commercial availability from multiple suppliers (including American Elements and Leyan) with purity specifications (e.g., 97%) ensures reproducibility across laboratories [2].

Selectivity Profiling and Off‑Target Liability Assessment

The >18,000‑fold selectivity for GlyT1 over the hERG channel provides a built‑in safety margin for preclinical toxicology studies [1]. This compound can be used as a tool to establish target‑engagement‑driven efficacy in models of cognitive impairment while minimizing the confounding influence of cardiotoxicity, a common pitfall with less selective glycine‑based inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.